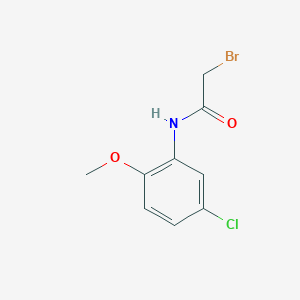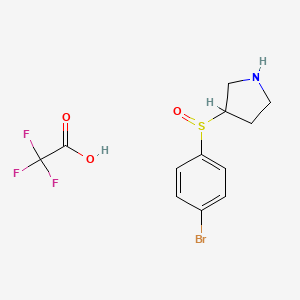
3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid is a complex organic compound that combines a sulfinylpyrrolidine moiety with a bromophenyl group and is stabilized by trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)sulfinylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine in the presence of an acid catalyst like trifluoroacetic acid.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with a suitable nucleophile under basic conditions.
Sulfinylation: The sulfinyl group is introduced through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phenyl-substituted pyrrolidines.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the sulfinyl group can enhance the compound’s ability to interact with biological targets, potentially leading to the development of novel therapeutic agents.
Industry
In the materials science field, this compound could be used in the synthesis of polymers and other materials with specific properties. Its structural features may impart unique mechanical or chemical properties to the resulting materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid would depend on its specific application. In a biological context, the sulfinyl group could interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl group may also play a role in binding to specific molecular targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)sulfinylpyrrolidine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylphenyl)sulfinylpyrrolidine: Contains a methyl group instead of a bromine atom.
3-(4-Fluorophenyl)sulfinylpyrrolidine: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)sulfinylpyrrolidine imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making this compound more reactive in substitution reactions. Additionally, the combination of the sulfinyl group and trifluoroacetic acid provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS.C2HF3O2/c11-8-1-3-9(4-2-8)14(13)10-5-6-12-7-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZRHWHETSVBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)C2=CC=C(C=C2)Br.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE](/img/structure/B2762813.png)
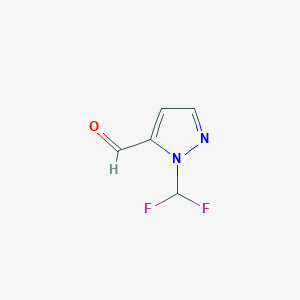
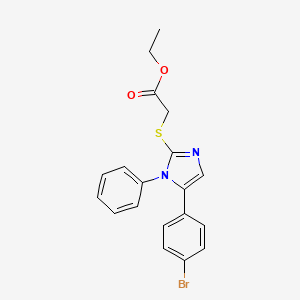
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2762818.png)
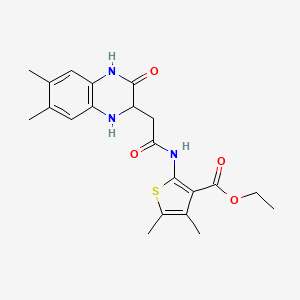
![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-4-nitro-1H-pyrazol-3-amine](/img/structure/B2762826.png)
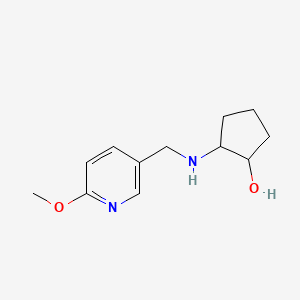
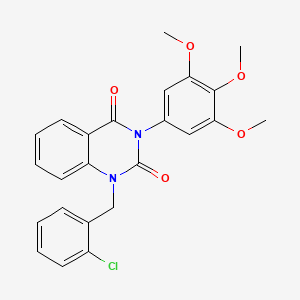
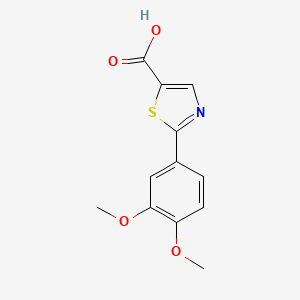
![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)
![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)
